molecular formula C15H12FNO B5788664 1-(3-fluorobenzoyl)indoline

1-(3-fluorobenzoyl)indoline

Cat. No. B5788664
M. Wt: 241.26 g/mol
InChI Key: GNEGMVPKYQKQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)indoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of indoline, a heterocyclic compound that has been widely used in the synthesis of various organic compounds. The 3-fluorobenzoyl group attached to the indoline ring imparts unique properties to the compound, making it suitable for a variety of applications.

Scientific Research Applications

Synthesis and Pharmacology

1-(3-fluorobenzoyl)indoline derivatives have been synthesized and evaluated for their pharmacological properties. A study involving the synthesis of arylpiperazinyl Mannich bases of 1-(4-fluorobenzoyl)-3-acetyl indole demonstrated potential modulatory activities on serotonin and dopamine receptors in mice. These compounds showed moderate to good antagonism of D1/D2 receptors, with certain derivatives exhibiting a profile of an atypical antipsychotic (Srinivas et al., 1998).

Crystal Structure and Metal Binding

The cation binding properties of a new phthalide-fused indoline derivative were explored in a study where compound 3 exhibited good selectivity and sensitivity for Sn2+ compared to other metal cations. The binding study of this compound towards different types of metal cations was done using colorimetric detection and UV-vis titrations (Wong et al., 2018).

Structural and Vibrational Properties

A research focused on the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, where the novel compounds were characterized using various spectroscopy techniques. The structural and conformational properties were analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods (Saeed et al., 2011).

Oxygenation Processes

Research on the oxygenation of 2,3-dihydroindoles to produce isatogens, which possess interesting biological properties, has been developed. This method starts from indoles substituted in position 2, converted to isatogens by 3-chloroperoxybenzoic acid (m-CPBA) (Slaett & Bergman, 2002).

Antioxidant Activities

A study on the synthesis and antioxidant activity of 3-Selanyl-1H-indole and 3-Selanylimidazo[1,2-a]pyridine derivatives revealed that these compounds present antioxidant activity, which could have a range of biological applications where the reduction of oxidative stress is crucial (Vieira et al., 2017).

Antibacterial and Antifungal Activities

The synthesis of some novel 1H-indole derivatives, including those with fluorobenzoyl groups, demonstrated antibacterial and antifungal activities. These compounds were screened for their antimicrobial activity against various pathogens, showing significant efficacy (Anonymous, 2020).

properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEGMVPKYQKQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indol-1-yl(3-fluorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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